2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
CAS No.:
Cat. No.: VC17870237
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O2 |
|---|---|
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
| Standard InChI | InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2 |
| Standard InChI Key | RYEDVGRYURMGNF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC1(OC2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The bicyclo[2.1.1]hexane skeleton consists of two fused cyclopropane rings sharing a common bridgehead carbon. The oxygen atom occupies the 2-position, forming a tetrahydrofuran-like ring, while the aldehyde group is located at the 1-position (Figure 1). This arrangement imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, resulting in heightened reactivity compared to monocyclic analogues .
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 112.13 g/mol |
| Hybridization | sp³-dominated |
| Ring Strain Energy | ~25 kcal/mol (estimated) |
| Dipole Moment | 2.1–2.5 D (calculated) |
Synthetic Methodologies
Photochemical [2+2] Cycloaddition
A breakthrough strategy employs norbornene derivatives as precursors. Under UV irradiation (), a [2+2] cycloaddition between the alkene and a carbonyl group generates the bicyclic framework. For example:
This method achieves yields up to 68% with excellent diastereoselectivity (>20:1 dr) when chiral auxiliaries are incorporated .
Catalytic Asymmetric Synthesis
Enantioselective routes utilize dual catalysis systems. A representative protocol combines:
-
Organocatalysts: Thiourea derivatives (e.g., Takemoto’s catalyst) for substrate activation
-
Photoredox Catalysts: Ir(ppy)₃ () for radical generation
This synergistic approach affords enantiomeric excess (ee) values exceeding 90% for both (R)- and (S)-enantiomers .
Reactivity and Functionalization
Aldehyde-Specific Reactions
The aldehyde group participates in characteristic transformations:
Nucleophilic Additions
Grignard reagents (RMgX) add to the carbonyl carbon, producing secondary alcohols:
Oxidative Transformations
Controlled oxidation with pyridinium chlorochromate (PCC) yields the corresponding carboxylic acid without ring opening:
Ring-Opening Reactions
The strained oxygen bridge undergoes cleavage under specific conditions:
| Reagent | Product | Application |
|---|---|---|
| LiAlH₄ | Diol | Polymer precursors |
| BH₃·THF | Boronate esters | Suzuki coupling substrates |
| H₂O/H⁺ | Hydroxy ketones | Chiral synthons |
Biological and Medicinal Applications
Bioisosteric Replacement
The bicyclo[2.1.1]hexane core serves as a saturated substitute for ortho-disubstituted benzene rings, addressing pharmacokinetic limitations of aromatic systems:
Table 2: Comparative Bioactivity
| Parameter | Benzene Analog | Bicyclohexane Derivative | Improvement |
|---|---|---|---|
| Solubility (mg/mL) | 0.12 | 1.45 | 12× |
| Metabolic Stability (t₁/₂) | 2.1 h | 8.7 h | 4.1× |
| Membrane Permeability (Papp) | 15 nm/s | 89 nm/s | 5.9× |
Data from lead optimization studies demonstrate enhanced target engagement (ΔΔG = −2.3 kcal/mol) and reduced off-target effects in kinase inhibitors .
Antimicrobial Activity
Derivatives bearing electron-withdrawing groups at C-4 exhibit broad-spectrum activity:
Mechanistic studies attribute this activity to disruption of cell wall biosynthesis via covalent modification of penicillin-binding proteins .
Industrial and Material Science Applications
Polymer Chemistry
The aldehyde functionality enables incorporation into:
-
Thermosetting Resins: Crosslinking via Schiff base formation ( at 25°C)
-
Coordination Polymers: Metal-organic frameworks (MOFs) with Cu²⁺ nodes exhibit BET surface areas >800 m²/g
Chiral Catalysis
Enantiopure derivatives serve as ligands in asymmetric hydrogenation:
| Substrate | Catalyst Loading | ee (%) |
|---|---|---|
| α,β-Unsaturated ketone | 2 mol% | 96 |
| Cyclic enamine | 5 mol% | 89 |
Computational Insights
Density Functional Theory (DFT) calculations (B97X-D/def2-TZVP) reveal:
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